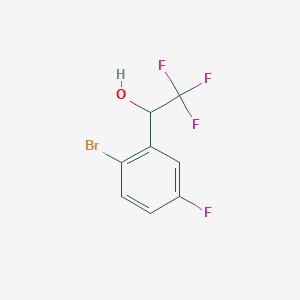
1-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an ethan-1-ol backbone
Preparation Methods
The synthesis of 1-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-fluorobenzene and trifluoroacetaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as a Lewis acid to facilitate the addition of the trifluoromethyl group to the aromatic ring.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: The exact pathways depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate specific enzymes involved in disease pathways.
Comparison with Similar Compounds
1-(2-Bromo-5-fluorophenyl)-2,2,2-trifluoroethan-1-ol can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(2-Bromo-5-fluorophenyl)-2-pyrrolidinone and 1-(2-Bromo-5-fluorobenzoyl)pyrrolidine
Uniqueness: The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which may enhance its utility in various applications.
This comprehensive overview provides a detailed understanding of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H5BrF4O |
|---|---|
Molecular Weight |
273.02 g/mol |
IUPAC Name |
1-(2-bromo-5-fluorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5BrF4O/c9-6-2-1-4(10)3-5(6)7(14)8(11,12)13/h1-3,7,14H |
InChI Key |
GQIJQMFDUUUQCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C(F)(F)F)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B11720176.png)
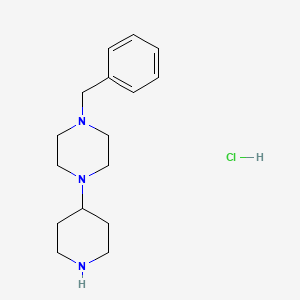
![N-hydroxy-4-[(E)-(hydroxyimino)methyl]benzene-1-carboximidamide](/img/structure/B11720180.png)
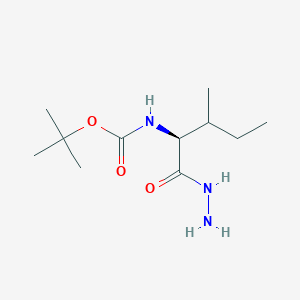
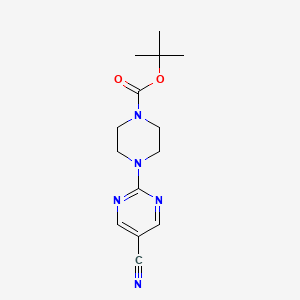
![Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11720212.png)
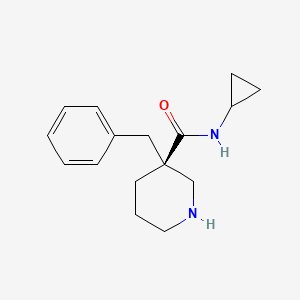
![1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid](/img/structure/B11720223.png)
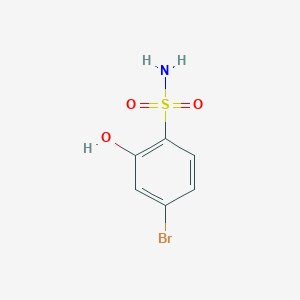
![2-[Bis(2,2-difluoroethoxy)methoxy]-1,1-difluoroethane](/img/structure/B11720238.png)

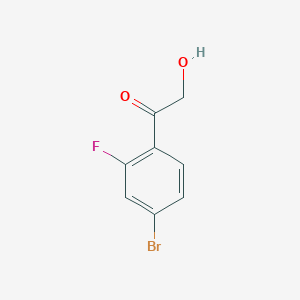
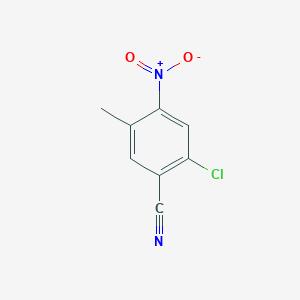
![2-[2-(2-Methylphenyl)-2-oxoethylidene]-4-thiazolidinone](/img/structure/B11720256.png)
